molecular formula C10H18O2 B6204063 1-ethylcycloheptane-1-carboxylic acid CAS No. 56470-95-2

1-ethylcycloheptane-1-carboxylic acid

Cat. No. B6204063
CAS RN: 56470-95-2
M. Wt: 170.2
InChI Key:
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Description

1-Ethylcycloheptane-1-carboxylic acid, also known as 1-ethylcyclohexanol-1-carboxylic acid, is a carboxylic acid derived from cyclohexanol. It is a white solid with a melting point of 63-64°C, and is soluble in water, methanol, ethanol and ethyl acetate. 1-Ethylcycloheptane-1-carboxylic acid has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid is based on its ability to act as an acid catalyst. It increases the rate of reaction by protonating the reactants, which increases their reactivity and enables them to form new bonds more quickly. The acidity of 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid is also useful for controlling the reaction rate and for promoting the formation of desired products.
Biochemical and Physiological Effects
1-Ethylcycloheptane-1-carboxylic acid is not known to have any direct biochemical or physiological effects in humans or other organisms. However, its use in the manufacture of drugs, agrochemicals, and other compounds may have indirect effects on organisms that are exposed to these compounds.

Advantages and Limitations for Lab Experiments

The use of 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its low melting point makes it easy to handle. In addition, its acidity makes it useful for controlling the reaction rate and for promoting the formation of desired products. However, it is important to note that the acidity of 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid can also lead to the formation of unwanted byproducts, and its use should be carefully monitored.

Future Directions

1-Ethylcycloheptane-1-carboxylic acid has a wide range of potential applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals. Future research should focus on improving the efficiency of the synthesis process, as well as exploring new applications for the compound. Additionally, further research should be conducted to investigate the potential biochemical and physiological effects of 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid. Finally, research should be done to explore the potential for using 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid as a catalyst for other chemical reactions.

Synthesis Methods

1-Ethylcycloheptane-1-carboxylic acid can be synthesized through a variety of methods. The most common method is the acid-catalyzed hydration of cyclohexene. Cyclohexene is reacted with aqueous sulfuric acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an SN2 mechanism, forming 1-ethylcycloheptane-1-carboxylic acidheptane-1-carboxylic acid and water.

Scientific Research Applications

1-Ethylcycloheptane-1-carboxylic acid is used in a wide variety of scientific research applications. It is used in the synthesis of drugs, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, resins, and other materials. In addition, it is used as a reagent in the synthesis of other organic compounds and as a catalyst in various chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethylcycloheptane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cycloheptene", "Ethylmagnesium bromide", "Carbon dioxide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cycloheptene is reacted with bromine in the presence of sodium hydroxide to form 1-bromocycloheptene.", "Step 2: 1-bromocycloheptene is then reacted with ethylmagnesium bromide to form 1-ethylcycloheptene.", "Step 3: 1-ethylcycloheptene is then oxidized with carbon dioxide in the presence of a palladium catalyst to form 1-ethylcycloheptan-1-ol.", "Step 4: 1-ethylcycloheptan-1-ol is then oxidized with sodium hypochlorite to form 1-ethylcycloheptan-1-aldehyde.", "Step 5: 1-ethylcycloheptan-1-aldehyde is then oxidized with potassium permanganate to form 1-ethylcycloheptane-1-carboxylic acid.", "Step 6: The product is purified by recrystallization from ethanol and drying under vacuum." ] }

CAS RN

56470-95-2

Product Name

1-ethylcycloheptane-1-carboxylic acid

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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